molecular formula C6H4ClN3 B186495 5-Chloro-4-methylpyrimidine-2-carbonitrile CAS No. 114969-79-8

5-Chloro-4-methylpyrimidine-2-carbonitrile

Cat. No.: B186495
CAS No.: 114969-79-8
M. Wt: 153.57 g/mol
InChI Key: DVEAHBJWTRUMQV-UHFFFAOYSA-N
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Description

5-Chloro-4-methylpyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4ClN3 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and a cyano group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methylpyrimidine-2-carbonitrile typically involves the reaction of 4-methylpyrimidine-2-carbonitrile with a chlorinating agent. One common method is the chlorination of 4-methylpyrimidine-2-carbonitrile using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows: [ \text{4-Methylpyrimidine-2-carbonitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Formation of 5-amino-4-methylpyrimidine-2-carbonitrile.

    Reduction: Formation of 5-chloro-4-methylpyrimidine-2-amine.

    Oxidation: Formation of 5-chloro-4-carboxypyrimidine-2-carbonitrile.

Scientific Research Applications

5-Chloro-4-methylpyrimidine-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the design of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methylpyrimidine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function. The exact molecular pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylpyrimidine-4-carbonitrile
  • 4-Chloro-5-methylpyrimidine-2-carbonitrile
  • 5-Bromo-4-methylpyrimidine-2-carbonitrile

Uniqueness

5-Chloro-4-methylpyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-chloro-4-methylpyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEAHBJWTRUMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551365
Record name 5-Chloro-4-methylpyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114969-79-8
Record name 5-Chloro-4-methylpyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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